molecular formula C18H17FN4O6 B11568683 N-({N'-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide

N-({N'-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide

Cat. No.: B11568683
M. Wt: 404.3 g/mol
InChI Key: RPEFJCOEGYZHDW-ZVBGSRNCSA-N
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Description

N-({N’-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have significant applications in various fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide typically involves the condensation of an appropriate hydrazine with an aldehyde or ketone. The reaction is usually carried out in solvents like ethanol, methanol, or tetrahydrofuran under reflux conditions . The reaction conditions may vary depending on the specific substituents on the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and methoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or methoxy derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-({N’-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor and its pharmacological properties.

    Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity or disrupt cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({N’-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the nitro and methoxy groups, along with the fluorobenzamide moiety, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H17FN4O6

Molecular Weight

404.3 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2,4-dimethoxy-5-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3-fluorobenzamide

InChI

InChI=1S/C18H17FN4O6/c1-28-15-8-16(29-2)14(23(26)27)7-12(15)9-21-22-17(24)10-20-18(25)11-4-3-5-13(19)6-11/h3-9H,10H2,1-2H3,(H,20,25)(H,22,24)/b21-9+

InChI Key

RPEFJCOEGYZHDW-ZVBGSRNCSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)F)[N+](=O)[O-])OC

Canonical SMILES

COC1=CC(=C(C=C1C=NNC(=O)CNC(=O)C2=CC(=CC=C2)F)[N+](=O)[O-])OC

Origin of Product

United States

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